This compound falls under the category of ketones and is specifically classified as a substituted aromatic ketone due to the presence of both methoxy groups and phenyl rings. Its systematic IUPAC name is 4-methoxy-1,4-bis(4-methoxyphenyl)butan-1-one, and it is identified by the CAS number 189155-20-2.
The synthesis of 1,4-bis(4-methoxyphenyl)butan-1-one typically involves several key methods, primarily utilizing Friedel-Crafts acylation reactions. Here are the main steps involved in its synthesis:
The molecular structure of 1,4-bis(4-methoxyphenyl)butan-1-one can be described as follows:
COC1=CC=C(C=C1)C(CCC(=O)C2=CC=C(C=C2)OC)OC
1,4-bis(4-methoxyphenyl)butan-1-one can participate in various chemical reactions:
The mechanism of action for 1,4-bis(4-methoxyphenyl)butan-1-one primarily revolves around its interactions with biological targets:
Studies indicate that compounds with similar structures can modulate estrogen receptor activity, suggesting that this compound may have implications in endocrine signaling pathways .
The physical and chemical properties of 1,4-bis(4-methoxyphenyl)butan-1-one are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 314.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Density | Not specified |
These properties suggest that the compound is likely to be stable under standard laboratory conditions but may require specific handling due to its potential reactivity.
The applications of 1,4-bis(4-methoxyphenyl)butan-1-one span several scientific fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: